4-Nitrophenyl-beta-D-glucopyranoside monohydrate is a synthetic compound widely recognized as a chromogenic substrate for beta-D-glucosidase. This compound is utilized in various biochemical assays due to its ability to produce a yellow solution upon enzymatic cleavage, making it valuable for detecting and quantifying enzyme activity. The chemical formula of this compound is , with a molecular weight of approximately 319.27 g/mol. It is typically stored as a white to light yellow powder or crystalline solid and is sensitive to heat and moisture, requiring refrigeration for optimal stability .
4-Nitrophenyl-beta-D-glucopyranoside monohydrate is classified under the category of glycosides, specifically as an aromatic glycoside due to its nitrophenyl group. It is synthesized from glucose derivatives and nitrophenol, which are common starting materials in organic chemistry. The compound's CAS number is 2492-87-7, and it can be sourced from various chemical suppliers including TCI Chemicals, Sigma-Aldrich, and Calbiochem .
The synthesis of 4-nitrophenyl-beta-D-glucopyranoside typically involves several key steps:
The reaction conditions such as temperature, pH, and concentration significantly influence the yield and purity of the final product. Typical yields from these reactions range between 10% to 25%, depending on the specific methodologies employed .
The molecular structure of 4-nitrophenyl-beta-D-glucopyranoside can be represented as follows:
The structure features a beta-D-glucopyranoside moiety linked to a para-nitrophenyl group, which contributes to its chromogenic properties.
4-Nitrophenyl-beta-D-glucopyranoside serves primarily as a substrate for beta-D-glucosidase, an enzyme that hydrolyzes glycosidic bonds. Upon enzymatic cleavage, it releases p-nitrophenol, which results in a color change that can be quantitatively measured.
The primary reaction can be summarized as follows:
This reaction is essential in various biochemical assays for measuring enzyme activity and studying carbohydrate metabolism .
The mechanism of action involves the binding of beta-D-glucosidase to the substrate, leading to the hydrolysis of the glycosidic bond. This process can be described in several steps:
This mechanism highlights the importance of enzyme-substrate interactions in catalyzing biochemical reactions .
Safety data indicate that this compound may cause irritation upon contact and should be handled with appropriate safety measures including gloves and eye protection .
4-Nitrophenyl-beta-D-glucopyranoside monohydrate finds extensive applications in scientific research:
4-Nitrophenyl-β-D-glucopyranoside monohydrate (pNPG, C₁₂H₁₅NO₈·H₂O) serves as a premier chromogenic substrate for investigating β-glucosidase specificity due to its structural mimicry of native cellooligosaccharides. The aglycone component (4-nitrophenol) enables real-time kinetic measurements through visible light absorption upon glycosidic bond cleavage. Enzymatic specificity studies reveal that β-glucosidases exhibit stringent requirement for the β-gluco configuration at the anomeric carbon, with negligible activity against α-linked analogs or other p-nitrophenyl-glycosides (e.g., galactosides, xylosides) [6] [9].
Catalytic efficiency (kcat/KM) profiling demonstrates that pNPG hydrolysis occurs with significantly higher efficiency than natural disaccharides. Purified β-glucosidase from Rhynchophorus palmarum digestive fluid exhibits a kcat/KM of 240.48 mM⁻¹s⁻¹ for pNPG versus 134.80 mM⁻¹s⁻¹ for cellobiose, indicating superior transition state stabilization of the synthetic substrate [9]. This enhanced efficiency stems from the electron-withdrawing nitro group lowering the energy barrier for glycosidic bond cleavage. Linkage-specific analysis further reveals preferential hydrolysis of β-(1→4) glucosidic bonds (relative activity: 100%) compared to β-(1→6) (23%), β-(1→3) (18%), and β-(1→2) (7%) configurations [9].
Table 1: Kinetic Parameters of β-Glucosidase Hydrolysis Using pNPG
Enzyme Source | KM (mM) | kcat (s⁻¹) | kcat/KM (mM⁻¹s⁻¹) | Reference |
---|---|---|---|---|
Rhynchophorus palmarum | 0.42 | 101.0 | 240.48 | [9] |
Bovine liver | 0.58 | 86.3 | 148.79 | [5] |
Aspergillus niger | 1.15 | 312.7 | 271.91 | [9] |
The quantitative detection of β-glucosidase activity relies on the stoichiometric relationship between enzymatic hydrolysis and 4-nitrophenol liberation. Each micromole of hydrolyzed pNPG generates precisely one micromole of the chromophore, exhibiting maximal absorbance at 400–420 nm under alkaline conditions (pH > 10) [1] [5]. This forms the basis for continuous or endpoint assays with detection limits as low as 0.05 U/mL. Critical assay parameters include:
Automated platforms leverage pNPG’s properties for high-throughput screening. Robotic pipetting systems (e.g., Biomek FXp) enable processing of 1,536-well formats with Z’-factors >0.85, making it ideal for inhibitor discovery campaigns [1] [5]. The assay’s robustness is evidenced by inter-laboratory coefficients of variation <4.5% for Vmax determinations when standardized against p-nitrophenol calibration curves [1].
The hydrolysis mechanism of pNPG exhibits profound pH-dependence, transitioning through three distinct mechanistic regimes:
Table 2: pH-Dependence of pNPG Hydrolysis Kinetic Constants
pH Regime | Rate Constant (kobs, s⁻¹) | Isotope Effect | Dominant Mechanism |
---|---|---|---|
2.0 | 3.2 × 10⁻⁷ | kH/kD = 0.63 | Specific acid catalysis, oxocarbenium ion formation |
5.5 | 8.7 × 10⁻⁶ | kH/kD = 1.50 | Intramolecular nucleophilic displacement |
10.0 | 1.1 × 10⁻⁴ | - | OH⁻ nucleophilic attack |
β-Glucosidases exploit these inherent chemical properties by providing complementary transition state stabilization. The enzyme’s active site residues (typically Glu/ Asp nucleophile and Glu acid/base) pre-organize the substrate into a distorted boat conformation, reducing the activation energy for glycosidic bond cleavage by >10³-fold compared to spontaneous hydrolysis [3] [9].
Kinetic divergence between eukaryotic and prokaryotic β-glucosidases is most pronounced in their interaction with pNPG, as quantified through temperature-optimized Michaelis-Menten analysis:
Table 3: Eukaryotic vs. Prokaryotic β-Glucosidase Kinetic Profiles Using pNPG
Parameter | Eukaryotic Range | Prokaryotic Range | Significance (p<0.01) |
---|---|---|---|
KM (mM) | 0.15–0.60 | 1.0–3.5 | Higher affinity in eukaryotes |
kcat (s⁻¹) | 80–150 | 250–500 | Faster turnover in bacteria |
pH optimum | 4.5–5.0 | 4.0–7.5 | Broader adaptability in prokaryotes |
Temperature optimum (°C) | 55–65 | 37–55 | Thermophilic adaptation in fungi |
Transglucosylation yield | 15–25% | 5–12% | Enhanced in eukaryotic GH1 family |
The transglucosylation capacity—critical for oligosaccharide synthesis—is markedly higher in eukaryotic enzymes (15–25% yield) versus prokaryotic counterparts (5–12%). This functional divergence correlates with structural differences in active site topology: Eukaryotic GH1 family enzymes possess deeper substrate-binding pockets that stabilize glucosyl-enzyme intermediates, favoring transfer over hydrolysis [9].
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